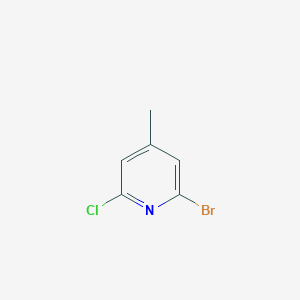
2-Bromo-6-chloro-4-methylpyridine
Vue d'ensemble
Description
“2-Bromo-6-chloro-4-methylpyridine” is a bromopyridine derivative . It is an essential building block in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
The compound can be formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular formula of “2-Bromo-6-chloro-4-methylpyridine” is C6H5BrClN . The average mass is 206.468 Da and the monoisotopic mass is 204.929382 Da .Chemical Reactions Analysis
The primary use of “2-Bromo-6-chloro-4-methylpyridine” is as an intermediate for the production of various pharmaceuticals and agrochemical products . It serves as a key building block for a variety of compounds with diverse biological activities, such as antiviral, antitumor, and insecticidal activities .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 and a boiling point of 261.9±35.0 °C at 760 mmHg . The molecular weight is 206.47 .Applications De Recherche Scientifique
1. Synthesis of Biomimetic Metal Ion Chelates 2-Bromo-6-chloro-4-methylpyridine is used in the synthesis of multidentate ligands involving tethered pyridyl groups coordinated to transition metal ions. These ligands mimic the 3-histidine (3H), 2-histidine-1-carboxylate (2H1C) brace motifs or other combinations of histidine and carboxylate endogenous ligating residues found in bioinorganic metalloenzymes .
Preparation of Crown-Ester-Bipyridines and Viologens
This compound serves as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .
Synthesis of Organic Nitrogen Ligands
In basic chemistry research, 2-Bromo-6-chloro-4-methylpyridine can be used for the synthesis of a series of organic nitrogen ligands containing pyridine units. This has good applications in the basic research of methodology of transition metal catalysis .
Synthesis of 6,6’-Dimethyl-2,2’-Bipyridine
2-Bromo-6-chloro-4-methylpyridine may be used in the synthesis of 6,6’-dimethyl-2,2’-bipyridine .
Synthesis of 6-Methyl-2-Pyridyl-2-Pyridylmethanone
This compound can also be used in the synthesis of 6-methyl-2-pyridyl-2-pyridylmethanone .
6. Use in Pharmaceuticals, Agrochemicals, and Dyes 2-Bromo-6-chloro-4-methylpyridine serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and in dyes .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-6-chloro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCBQYZKWWAKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455810 | |
| Record name | 2-bromo-6-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-4-methylpyridine | |
CAS RN |
157329-89-0 | |
| Record name | 2-bromo-6-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


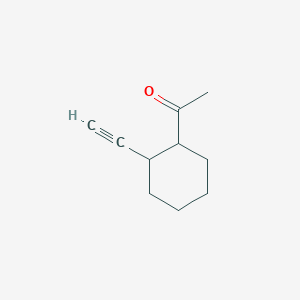

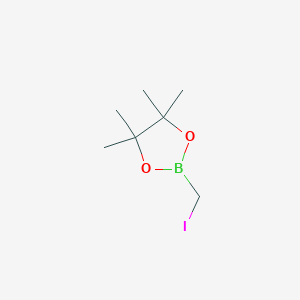
![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)


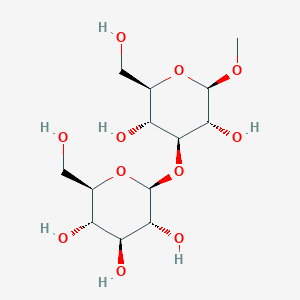
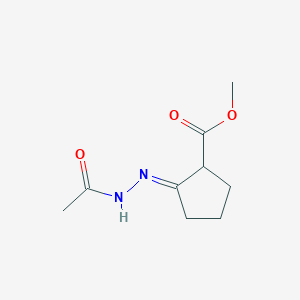


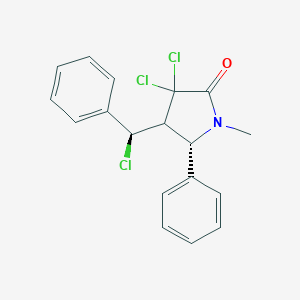
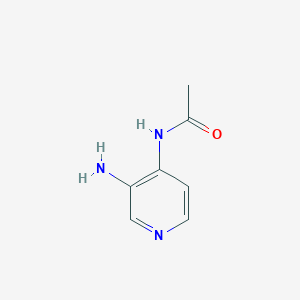
![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)